molecular formula C10H13KO B12645223 Potassium o-tert-butylphenolate CAS No. 41769-06-6

Potassium o-tert-butylphenolate

Cat. No.: B12645223
CAS No.: 41769-06-6
M. Wt: 188.31 g/mol
InChI Key: MJJRTHQWOQIYOB-UHFFFAOYSA-M
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Description

Potassium o-tert-butylphenolate is a useful research compound. Its molecular formula is C10H13KO and its molecular weight is 188.31 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

41769-06-6

Molecular Formula

C10H13KO

Molecular Weight

188.31 g/mol

IUPAC Name

potassium;2-tert-butylphenolate

InChI

InChI=1S/C10H14O.K/c1-10(2,3)8-6-4-5-7-9(8)11;/h4-7,11H,1-3H3;/q;+1/p-1

InChI Key

MJJRTHQWOQIYOB-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC=CC=C1[O-].[K+]

Origin of Product

United States

Significance As a Phenolate Derivative in Synthetic Chemistry

The utility of potassium o-tert-butylphenolate in synthetic organic chemistry is primarily derived from its nature as a sterically hindered, non-nucleophilic base. While specific research on this particular phenolate (B1203915) is not as extensive as for its isomers or related alkoxides, its synthetic potential can be understood through the behavior of analogous compounds and the principles of phenolate reactivity.

The presence of the bulky o-tert-butyl group significantly influences its role in chemical transformations. This steric hindrance around the oxygen atom diminishes its nucleophilicity, allowing it to function as a selective base, abstracting protons without leading to unwanted side reactions like nucleophilic substitution. This property is highly valuable in various organic syntheses. For instance, sterically hindered potassium phenolates, such as potassium 2,6-di-tert-butylphenoxide, have been effectively used as catalysts in the alkylation of phenols. researchgate.netresearchgate.netdocumentsdelivered.com By analogy, this compound is expected to be a competent catalyst in similar reactions, promoting specific C- or O-alkylation depending on the reaction conditions.

The industrial relevance of ortho-alkylated phenols further underscores the importance of their derivatives. google.comvinatiorganics.com Ortho-tert-butylphenol is a key precursor in the synthesis of various high-value chemicals, including antioxidants, agrochemicals, and fragrance compounds. vinatiorganics.com The potassium salt, being a reactive intermediate, can facilitate the conversion of the parent phenol (B47542) into these more complex molecules.

The table below summarizes the types of chemical transformations where a sterically hindered base like this compound could be employed.

Reaction TypePotential Role of this compound
Alkylation As a catalyst to promote selective alkylation of phenols and other substrates.
Condensation Reactions As a base to facilitate aldol-type and Claisen condensation reactions.
Elimination Reactions To promote the formation of alkenes from alkyl halides and other substrates.
Synthesis of Ethers In Williamson ether synthesis, particularly where a non-nucleophilic base is required.

Role in Advanced Materials Science Research

In the realm of advanced materials science, the application of specific phenolates like potassium o-tert-butylphenolate is an emerging area. The properties of the parent phenol (B47542), 2-tert-butylphenol, provide a basis for envisioning the potential roles of its potassium salt in polymer science and materials chemistry.

Phenolic compounds are fundamental building blocks for various polymers. For example, 4-tert-butylphenol (B1678320) is utilized in the production of epoxy resins, curing agents, and polycarbonate resins, where it often acts as a chain terminator to control molecular weight. wikipedia.org Given this, o-tert-butylphenol and its potassium salt could be investigated as modifiers for existing polymers or as precursors for novel monomers. The introduction of the bulky tert-butyl group can enhance the thermal stability, solubility, and mechanical properties of polymers.

Furthermore, there is growing research into developing novel polymer electrolytes for next-generation batteries, including potassium-ion batteries (PIBs). rsc.orgmdpi.com While research has focused on salts like potassium tetraphenylborate (B1193919) and potassium bromide in polymer matrices like polyethylene (B3416737) oxide (PEO), the potential of incorporating functionalized phenolate (B1203915) salts has not been extensively explored. wikipedia.orgmdpi.com The specific ion-coordinating properties and the influence on polymer morphology make this compound a candidate for investigation in this field. The phenolate moiety could potentially interact with the polymer backbone, influencing ion transport mechanisms.

Conceptual Framework for Phenolate Reactivity

Routes for Preparing this compound and Related Sterically Hindered Phenolates

The preparation of this compound can be achieved through several synthetic strategies, each with its own set of advantages and specific applications. The choice of method often depends on the desired purity, scale, and the available starting materials.

A direct and common method for the synthesis of this compound involves the reaction of o-tert-butylphenol with potassium hydroxide (B78521) (KOH). This acid-base reaction is typically carried out in a suitable solvent, and the removal of the water byproduct drives the equilibrium towards the formation of the potassium phenolate salt.

The reaction of 2,6-di-tert-butylphenol with potassium hydroxide has been studied, and the conditions can be adapted for the synthesis of this compound. researchgate.net The temperature of the reaction is a critical factor that influences the nature of the resulting phenoxide product. researchgate.net

At elevated temperatures, typically above 453 K (180 °C), the reaction between sterically hindered phenols like 2,6-di-tert-butylphenol and KOH favors the formation of the monomeric potassium phenoxide. researchgate.net This monomeric form is found to be more catalytically active in certain reactions, such as the alkylation of phenols. researchgate.net The high temperature provides the necessary energy to overcome the activation barrier for the reaction and to remove water, thus favoring the formation of the anhydrous, monomeric salt.

ReactantsBaseTemperatureProduct FormReference
2,6-di-tert-butylphenolKOH> 453 KMonomeric ArOK researchgate.net

Upon cooling, the monomeric potassium phenoxide species have a tendency to associate, leading to the formation of dimers or higher oligomers. researchgate.net This association is driven by the electrostatic interactions between the potassium cations and the phenoxide anions, as well as potential intermolecular forces. The degree of oligomerization can be influenced by the solvent and the concentration of the phenoxide. This dimerization can affect the solubility and reactivity of the phenoxide in subsequent reactions.

Transmetalation offers an alternative route to this compound. This method involves the reaction of o-tert-butylphenol with a strong potassium base, such as potassium tert-butoxide (KOtBu). sarchemlabs.com In this reaction, the more acidic proton of the phenolic hydroxyl group is abstracted by the stronger base (tert-butoxide), leading to the formation of the desired this compound and tert-butanol (B103910) as a byproduct.

This reaction is typically performed in an aprotic solvent to prevent the regeneration of the starting phenol. The equilibrium of the reaction is driven by the difference in the pKa values of o-tert-butylphenol and tert-butanol. This method is particularly useful when anhydrous conditions are required, as the starting materials can be rigorously dried.

PhenolPotassium BaseByproductProductReference
o-tert-butylphenolPotassium tert-butoxidetert-butanolThis compound sarchemlabs.com

Other strong potassium bases like potassium hydride (KH) or potassium amide (KNH2) can also be employed for this transformation.

This compound can serve as a valuable precursor for the generation of other metal phenolate complexes through metal substitution or metathesis reactions. In these reactions, the potassium cation is exchanged for a different metal ion, typically from a metal halide or another metal salt.

For instance, reacting this compound with a metal chloride (MCln) in a suitable solvent would lead to the formation of the corresponding metal o-tert-butylphenolate and potassium chloride (KCl) as a precipitate. The precipitation of KCl, which is often insoluble in organic solvents, drives the reaction to completion. This strategy is widely used to synthesize a broad range of metal phenolate complexes with applications in catalysis and materials science. The synthesis of titanium(IV)-salen complexes containing aryloxide ligands has been demonstrated through the reaction of a titanium precursor with the corresponding phenol, which can be extended to the use of pre-formed potassium phenolates. acs.org

Alkali Hydroxide Mediated Synthesis (e.g., KOH)

Synthesis of Related Phenolate-Supported Ligand Systems

The steric and electronic properties of the o-tert-butylphenyl group make it an attractive component in the design of sophisticated ligand systems. These ligands, supported by phenolate moieties, are crucial in coordination chemistry and catalysis.

A prominent class of such ligands are the salen ligands, which are tetradentate Schiff bases. The synthesis of salen ligands often involves the condensation of a diamine with two equivalents of a salicylaldehyde (B1680747) derivative. bldpharm.com Salicylaldehydes bearing tert-butyl groups can be prepared from the corresponding tert-butylated phenols. For example, a one-pot method for the preparation of (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine involves the ortho-formylation of 2,4-di-tert-butylphenol (B135424) followed by condensation with the diamine. electronicsandbooks.com

Phenol DerivativeAmineProductReference
2,4-di-tert-butylphenol(R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate(R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine electronicsandbooks.com

Another important class of phenolate-supported ligands are calixarenes. These are macrocyclic compounds formed by the condensation of a phenol with an aldehyde, typically formaldehyde. niscpr.res.in p-tert-Butylphenol is a common precursor in the synthesis of calixarenes, leading to p-tert-butylcalix[n]arenes, where 'n' denotes the number of repeating phenol-methylene units. lookchem.com The reaction conditions, particularly the base used and the reaction temperature, play a crucial role in determining the size of the resulting calixarene (B151959) ring. lookchem.com For instance, using rubidium hydroxide as the base can favor the formation of the cyclic hexamer, p-tert-butylcalix researchgate.netarene. lookchem.com

PhenolAldehydeBaseProductYieldReference
p-tert-butylphenolFormaldehydeTrace base (in xylene)p-tert-butylcalix researchgate.netareneup to 64% lookchem.com
p-tert-butylphenolFormaldehydeRubidium hydroxidep-tert-butylcalix researchgate.netarene74% lookchem.com
p-tert-butylphenolFormaldehydeBase (three-step process)p-tert-butylcalix mdpi.comarene20-25% lookchem.com

These calixarene platforms can be further functionalized at the phenolic hydroxyl groups or the para-positions to create a vast array of host molecules and ligand systems for metal coordination. niscpr.res.innih.gov

Influence of ortho-tert-Butyl Substitution on Molecular Geometry and Electronic Structure

The presence of a bulky tert-butyl group at the ortho position of the phenolate ring profoundly influences its geometry, electronic charge distribution, and ultimately, its reactivity.

Steric Effects on Reactivity and Coordination Environment

The voluminous tert-butyl group introduces significant steric hindrance around the phenolate oxygen and the adjacent carbon atom on the aromatic ring. mdpi.com This steric bulk plays a crucial role in dictating the reactivity of the molecule, particularly in reactions that necessitate the close approach of other chemical species to the aromatic ring, such as electrophilic aromatic substitution. mdpi.comnumberanalytics.com The presence of bulky substituents can impede the approach of electrophiles, thereby reducing the reaction rate. numberanalytics.com For instance, the nitration of tert-butylbenzene (B1681246) is significantly slower than that of toluene, a clear indication of steric hindrance at play. numberanalytics.com

Negative Charge Delocalization and Aromatic Rearrangement to Cyclohexadienone Structures

The negative charge on the phenolate oxygen is not localized but is delocalized into the π-electron system of the aromatic ring. altervista.orgcutm.ac.inlibretexts.org This delocalization is a key feature of phenolates and contributes to their stability. cutm.ac.inlibretexts.org Resonance structures show that the negative charge resides not only on the oxygen atom but is also distributed across the ortho and para positions of the benzene ring. altervista.orgcutm.ac.inlibretexts.orgworktribe.com This dispersal of charge results in a substantial stabilization of the phenolate anion. cutm.ac.inlibretexts.org

However, the presence of substituents can influence this charge distribution. The interaction with an alkali metal counterion, like potassium, can induce a localization of the negative charge back onto the oxygen atom. acs.org This charge localization is significant even at relatively long metal-oxygen distances. acs.org

A fascinating consequence of the electronic properties of substituted phenolates is the potential for the aromatic structure to rearrange into a cyclohexadienone structure. researchgate.net This phenomenon is particularly relevant for alkali 2,6-di-tert-butylphenoxides, where the steric strain from the two bulky groups can favor this alternative arrangement. researchgate.net Spectroscopic data, including ¹H NMR, electronic, and IR spectra, for isolated potassium 2,6-di-tert-butylphenoxide are consistent with a cyclohexadienone structure. researchgate.netlpnu.ualp.edu.ua This rearrangement is a key factor in understanding the unique reactivity of these sterically hindered phenolates. The dienone-phenol rearrangement, a related acid- or base-catalyzed process, further illustrates the dynamic nature of these cyclic systems. wikipedia.orgyoutube.comyoutube.com

Aggregation Behavior and Supramolecular Architectures

In both the solid state and in solution, this compound and its derivatives exhibit complex aggregation behavior, forming a variety of supramolecular structures.

Formation of Monomeric and Dimeric Species

Research on the closely related potassium 2,6-di-tert-butylphenoxide has shown that it can exist as both monomeric and dimeric species. researchgate.net The formation of these different aggregates is highly dependent on the conditions of its synthesis, particularly the temperature. researchgate.net More active forms, synthesized at temperatures above 160°C, are predominantly monomeric and subsequently dimerize upon cooling. researchgate.net The monomeric form exhibits different catalytic activity compared to the dimeric form in certain reactions. researchgate.net

Higher-Order Aggregates and Solution vs. Solid-State Structures

Beyond simple monomers and dimers, alkali metal alkoxides, including potassium tert-butoxide, are known to form higher-order aggregates, such as tetrameric cubane-type clusters. wikipedia.orgatamanchemicals.com The structure of these aggregates can be influenced by the solvent. wikipedia.orgchemrxiv.org In weakly coordinating solvents, dimeric structures may be favored, while in more coordinating solvents like THF, a mixture of dimers and monomers can exist, depending on the specific substituents on the amide. chemrxiv.org The solid-state structure often reveals these complex cluster arrangements, which can persist in solution and even in the gas phase. wikipedia.org For instance, potassium tert-butoxide crystallizes from tetrahydrofuran/pentane as a polymer of [tBuOK·tBuOH]∞ units linked by hydrogen bonds, which upon sublimation forms the tetrameric [tBuOK]₄ cubane (B1203433) structure. wikipedia.orgatamanchemicals.com

Advanced Characterization of Phenolate Complexes

A variety of advanced analytical techniques are employed to elucidate the intricate structures and properties of phenolate complexes. These methods provide crucial insights into their molecular and supramolecular arrangements.

Characterization TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C). It is instrumental in determining the connectivity of atoms and can be used to distinguish between different structural isomers and aggregation states in solution. lpnu.ualp.edu.uaacs.org
Infrared (IR) Spectroscopy Used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For phenolate complexes, it can confirm the presence of characteristic bonds and provide evidence for structural rearrangements, such as the formation of cyclohexadienone structures. lpnu.ualp.edu.ua
X-ray Crystallography A powerful technique that provides a definitive three-dimensional structure of a molecule in the solid state. It allows for the precise determination of bond lengths, bond angles, and the overall packing of molecules in a crystal lattice, revealing the nature of aggregation. rsc.org
Mass Spectrometry (MS) Determines the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the identification of different species in a mixture. acs.org
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by a sample. It can provide information about the electronic structure of molecules and is used to monitor reactions and determine the concentration of species in solution. acs.org
Elemental Analysis Determines the elemental composition of a compound, which is crucial for confirming its empirical and molecular formula. nih.gov

These techniques, often used in combination, provide a comprehensive picture of the structural and electronic properties of this compound and related complexes, from the molecular level to their supramolecular assemblies.

Structural and Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

A comprehensive search of scientific databases and literature has revealed a significant lack of specific structural and spectroscopic data for the chemical compound this compound. Despite targeted inquiries for its structural determination by single-crystal X-ray diffraction and its characterization by multi-nuclear NMR and IR spectroscopy, no direct experimental findings for this particular ortho-substituted phenolate were retrieved.

The initial investigation sought to build a detailed profile of this compound, focusing on its solid-state structure and its spectroscopic fingerprint. However, the search did not yield any published crystal structures, which are fundamental for understanding the compound's supramolecular chemistry, including coordination modes of the potassium ion and intermolecular interactions.

Similarly, specific multi-nuclear Nuclear Magnetic Resonance (NMR) data, including ¹H and ¹³C spectra, which are crucial for confirming the molecular structure in solution, were not found. Information on the interaction and aggregation state, which could potentially be probed by other NMR active nuclei, is also absent from the available literature.

Furthermore, no Infrared (IR) spectroscopy data for this compound could be located. IR spectroscopy is a primary method for identifying the presence of key functional groups and observing shifts upon the formation of the phenolate salt from its corresponding phenol, providing insight into the electronic structure and bonding.

While general information exists for related compounds such as potassium phenolate (the unsubstituted parent compound) and potassium tert-butoxide, and for various other alkali metal phenolate complexes, this information cannot be accurately extrapolated to the specific steric and electronic environment of the ortho-tert-butyl substituted variant. The strict requirement to focus solely on this compound prevents the inclusion of data from these related, but chemically distinct, compounds.

Consequently, due to the absence of specific research findings and the necessary data tables for single-crystal X-ray diffraction, NMR, and IR spectroscopy, it is not possible to generate the requested scientific article.

Computational and Theoretical Studies of Reaction Pathways and Electronic Structures

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for understanding the behavior of reactive species like potassium o-tert-butylphenolate. DFT methods provide a good balance between computational cost and accuracy for studying the electronic structure and energetics of molecules.

DFT calculations are extensively used to map out the potential energy surfaces of chemical reactions. This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated energy differences between these species provide the reaction's thermodynamic and kinetic profile.

For instance, in reactions involving phenoxides, such as the Kolbe-Schmitt reaction where a phenoxide is carboxylated, DFT can elucidate the mechanism. A theoretical study on the reaction of potassium 2,6-di-tert-butylphenol (B90309) with carbon dioxide revealed that the reaction proceeds through the formation of a potassium-CO2 complex, followed by an electrophilic addition to the benzene (B151609) ring. researchgate.net The Gibbs free energy barrier for this addition was calculated to be only 11.3 kcal/mol, indicating a kinetically favorable process. researchgate.net Similar computational approaches can be applied to model the reactions of this compound, providing detailed mechanistic pathways and the associated energy barriers for processes like alkylation, arylation, and other base-mediated transformations.

In the context of asymmetric transfer hydrogenation, computational modeling can help to simulate catalyst distribution profiles and understand the kinetics of the active intermediates. acs.org These models can also incorporate pathways for catalyst deactivation, providing a more complete picture of the reaction system. acs.org

Table 1: Example of Calculated Energy Barriers in a Related Phenoxide Reaction

Reactant System Reaction Step Calculated Gibbs Free Energy Barrier (kcal/mol)
Potassium 2,6-di-tert-butylphenol + CO2 Electrophilic addition of CO2 11.3
Potassium 2,4-di-tert-butylphenol (B135424) + CO2 Electrophilic addition of CO2 11.2

This table illustrates the type of data obtained from DFT calculations on similar phenoxide systems, as detailed in a study on the Kolbe-Schmitt reaction. researchgate.net

Quantum chemical calculations are crucial for characterizing the electronic structure of short-lived intermediates that may be formed during reactions. For instance, in some base-mediated reactions, radical anionic intermediates can be generated. rsc.org DFT calculations can help to confirm the presence of these species by predicting their geometries, spin densities, and spectroscopic signatures.

The study of spin states is particularly important in reactions involving transition metals or when open-shell species are formed. nih.govmpg.de For a given molecule or intermediate, different spin states (e.g., singlet, triplet, high-spin, low-spin) can have vastly different energies and reactivities. mpg.de Theoretical calculations can determine the ground spin state and the energy separation between different spin states, which is critical for understanding the reaction mechanism. nih.govmpg.de For example, in reactions catalyzed by transition metal complexes, the spin state of the metal center can influence the catalytic activity. nih.gov While this compound itself is a closed-shell species, its reactions can involve radical intermediates where spin state analysis would be relevant.

Theoretical methods can predict fundamental chemical properties of molecules. The basicity of this compound, a key parameter for its role as a strong base, can be estimated by calculating the energetics of the protonation/deprotonation equilibrium.

Furthermore, the kinetics of hydrogen atom transfer (HAT) from phenols is an area where computational studies have provided significant insights. canada.carsc.org HAT is a fundamental process in many chemical and biological systems, including antioxidant chemistry. nih.gov Theoretical calculations can be used to determine the bond dissociation energies of the O-H bond in the corresponding phenol (B47542) (o-tert-butylphenol), which is a key factor in determining the HAT rate. scripps.edu The polarity of the radical species involved also plays a crucial role in the favorability of the HAT reaction. scripps.edu Computational models can predict these properties and thus the kinetics of HAT reactions involving phenolate-derived species. canada.carsc.org

Kinetic Modeling and Simulation of Complex Reaction Systems

Software tools like SIMKIN have been developed to facilitate the simulation of chemical kinetics. scispace.com Such programs can take a set of elementary reaction steps and their corresponding rate constants to simulate the concentration profiles of all species over time. scispace.com This allows for a direct comparison with experimental kinetic data and can help to validate or refine a proposed reaction mechanism.

For example, a kinetic scheme for the alkylation of 2,6-di-tert-butylphenol in the presence of its potassium salt involved 14 components and 28 elementary stages. researchgate.net A similar approach for a related reaction involved 30 components and 62 rate constants. documentsdelivered.com The rate constants for these elementary steps can be estimated using computational chemistry methods (like DFT) or fitted from experimental data. This type of complex modeling allows for a detailed understanding of how factors like reactant concentrations and the presence of additives influence the reaction rate and product distribution. researchgate.netdocumentsdelivered.com

Theoretical Investigations of Ligand Effects and Coordination Modes

DFT calculations can be used to optimize the geometry of metal-phenolate complexes and to analyze the nature of the metal-ligand bonding. For example, a DFT study on a p-tert-butylcalix scispace.comcrown-ether complexed with a potassium ion investigated the different coordination modes of the cation. scispace.com The study revealed multiple cation-oxygen interactions that contribute to the stability of the complex. scispace.com Similarly, theoretical investigations of this compound could explore its coordination to various metal ions, its tendency to form aggregates like the cubane-type tetramer observed for potassium tert-butoxide, and how the solvent influences these structures. wikipedia.org The electronic structure of the coordinated phenolate (B1203915) can be analyzed to understand how coordination affects its reactivity.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Light-Absorbing Species and Reaction Monitoring

Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, is a powerful tool for studying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for monitoring the progress of chemical reactions by observing changes in the concentration of reactants, intermediates, or products over time. chemicalbook.comnih.govchemnet.com The absorbance of a species at a specific wavelength is directly proportional to its concentration, a relationship described by the Beer-Lambert law.

While specific UV-Vis spectral data for potassium o-tert-butylphenolate is not extensively documented in publicly available literature, the electronic absorption properties can be inferred from its constituent parts: the o-tert-butylphenolate anion and the potassium cation. The phenolate (B1203915) anion will exhibit characteristic π-π* transitions associated with the aromatic ring. The position and intensity of these absorption bands are sensitive to the substitution pattern on the ring and the solvent environment. For comparison, the UV/Visible spectrum of p-tert-butylphenol shows absorption maxima that can be referenced to understand the general spectral region of interest. nist.govnist.gov

In the context of reaction monitoring, UV-Vis spectroscopy can be employed to follow reactions involving this compound. For instance, if the phenolate is consumed in a reaction, a decrease in the intensity of its characteristic absorption band would be observed. rsc.org Conversely, the formation of a colored product would lead to the appearance of a new absorption band. nih.gov This allows for the determination of reaction kinetics, including the rate law and rate constants, by tracking the change in absorbance over time. chemicalbook.comchemnet.com The study of reaction kinetics provides valuable information about the reaction mechanism and optimal reaction conditions. nih.gov

Table 1: Illustrative UV-Vis Absorption Data for Related Phenolic Compounds

CompoundSolventλmax (nm)Reference
p-tert-ButylphenolNot specified226, 277, 283 nist.govnist.gov
2,4-di-tert-butyl-phenolNot specifiedNot specified spectrabase.com
Thiophenolate anionNot specified~260, ~290 researchgate.net

Note: This table provides data for structurally related compounds to infer the potential spectral characteristics of this compound.

Vibrational Spectroscopies (IR, Raman, Resonance Raman) for Identifying Intermediates and Core Vibrations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. These techniques are invaluable for identifying functional groups and elucidating the structure of molecules.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is expected to show characteristic bands for the aromatic ring and the C-O bond. The absence of a broad O-H stretching band, typically found around 3200-3600 cm⁻¹ in the parent 2-tert-butylphenol, would confirm the deprotonation to form the phenolate. cdnsciencepub.com The C-O stretching vibration in phenolates is typically observed in the region of 1250-1300 cm⁻¹. The out-of-plane C-H bending vibrations of the aromatic ring can also provide information about the substitution pattern. Research on potassium 2,6-di-tert-butylphenoxide has indicated that its IR spectrum is consistent with a cyclohexadienone structure, suggesting that the negative charge can delocalize into the ring and affect the bond vibrations significantly. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also exhibit characteristic bands for the aromatic ring vibrations. For instance, the ring breathing mode is often a strong and sharp band in the Raman spectrum.

Resonance Raman Spectroscopy: Resonance Raman spectroscopy is a specialized technique where the excitation wavelength is chosen to coincide with an electronic absorption band of the molecule. This can enhance the intensity of Raman bands associated with the chromophore by several orders of magnitude, allowing for the selective study of specific parts of a molecule or a reaction intermediate.

Table 2: Selected Vibrational Frequencies for 2,4-di-tert-butylphenol (B135424) nih.gov

Vibrational ModeWavenumber (cm⁻¹) (FT-IR)Wavenumber (cm⁻¹) (FT-Raman)
O-H Stretch~3600Not reported
C-H Stretch (aromatic)~3050~3050
C-H Stretch (aliphatic)~2960~2960
C=C Stretch (aromatic)~1600, ~1480~1600, ~1480
C-O Stretch~1230Not reported

Note: This table shows data for a related substituted phenol (B47542) to illustrate the expected regions for key vibrational modes.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Redox Activity

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. It is a highly sensitive method for studying the electronic structure and environment of paramagnetic centers.

While this compound itself is a diamagnetic species with no unpaired electrons, EPR spectroscopy becomes a crucial tool when studying its reactions, particularly those involving single-electron transfer (SET) processes. For example, in some reactions mediated by strong bases like potassium tert-butoxide (a related compound), the formation of radical anionic intermediates has been proposed. rsc.org EPR spectroscopy could be used to detect and characterize such transient radical species, providing evidence for a radical-based reaction mechanism.

The EPR spectrum can provide information about the g-factor and hyperfine coupling constants. The g-factor is a characteristic property of the radical, and the hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ³⁹K). Analysis of the hyperfine structure can reveal the distribution of the unpaired electron density within the radical, offering detailed insights into its electronic structure.

Mass Spectrometry (e.g., GC/MS, MALDI-ToF MS, ESI-MS) for Product and Intermediate Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for identifying and quantifying known and unknown compounds in a sample, making it indispensable for the analysis of reaction products and the identification of transient intermediates.

Gas Chromatography-Mass Spectrometry (GC/MS): For volatile and thermally stable reaction products derived from this compound, GC/MS is a powerful analytical method. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. The mass spectrum of the parent molecule, 2-tert-butylphenol, shows a molecular ion peak and characteristic fragmentation patterns that can be used to identify related structures in a reaction mixture. chemicalbook.comnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS): MALDI-ToF MS is a soft ionization technique suitable for analyzing non-volatile and thermally labile molecules, including salts and organometallic complexes. In the context of this compound, MALDI-ToF MS could be used to analyze the compound directly or its reaction products. It is particularly useful for characterizing larger molecules or aggregates that might be formed in solution.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is another soft ionization technique that is well-suited for analyzing ionic compounds and reaction intermediates directly from solution. For reactions involving this compound, ESI-MS could be used to detect and identify ionic intermediates by directly sampling the reaction mixture. This technique is highly sensitive and can provide valuable information about the species present in the solution phase of a reaction.

Table 3: Illustrative Mass Spectrometry Data for 2-tert-Butylphenol chemicalbook.comnih.gov

m/zInterpretation
150Molecular Ion [M]⁺
135[M - CH₃]⁺
107[M - C₃H₇]⁺
91[C₇H₇]⁺

Note: This table presents the major fragments observed in the electron ionization mass spectrum of 2-tert-butylphenol, which can serve as a reference for identifying related structures.

Emerging Research Avenues and Prospective Applications

Development of Novel Catalytic Systems Utilizing Potassium o-tert-Butylphenolate Derivatives

The inherent reactivity of the phenoxide moiety, governed by the electronic and steric influence of its substituents, makes it a versatile platform for catalyst design. Research is increasingly focused on moving beyond the simple salt and developing sophisticated catalytic systems derived from potassium phenolates.

A significant area of investigation involves the synthesis of potassium complexes that bear monoanionic tetradentate amino-phenolate ligands. rsc.orgnih.gov These complex structures are created by reacting aminophenols with potassium sources like potassium bis(trimethylsilyl)amide (KN(SiMe3)2). nih.gov X-ray diffraction and DOSY (Diffusion-Ordered Spectroscopy) measurements have revealed that the coordination chemistry and nuclearity (whether the complex exists as a monomer or dimer) are highly dependent on the nature of the substituents on the phenolate (B1203915) ring. rsc.orgnih.gov For instance, complexes with a bulky trityl group at the ortho-position of the phenolate have been shown to enhance catalytic activity. nih.gov While these systems are more complex than simple this compound, the underlying principle—that the substituents on the phenolate ring are key to tuning the catalytic properties of the potassium center—is directly applicable and guides the design of new derivatives.

Future research aims to expand the catalytic scope by designing bimetallic and multimetallic catalysts that feature the phenoxide as a key component, targeting applications in small molecule activation. The modularity of phenols allows for the systematic tuning of the ligand framework to achieve desired catalytic properties, a strategy that holds significant promise for developing next-generation catalysts from this compound. acs.org

Exploration of New Reaction Selectivities and Controlled Synthesis Pathways

Achieving high selectivity (chemo-, regio-, and stereoselectivity) is a central goal in modern organic synthesis. Potassium phenolates are demonstrating significant potential in controlling reaction outcomes, particularly in polymerization reactions.

A notable breakthrough is the use of simple potassium phenolates as catalysts for the highly isoselective ring-opening polymerization (ROP) of rac-lactide. rsc.orgresearchgate.net These catalysts can achieve a high degree of stereocontrol, producing isotactic multi-block polylactide (PLA) with high melting points (up to 187.8 °C). rsc.org The success of these simple catalysts is noteworthy because achieving high isoselectivity with alkali metal catalysts typically requires complex auxiliary ligands like crown ethers to create a confined environment around the metal center. researchgate.net

Experimental results confirm that both the steric hindrance and the electronic effects of the substituents on the phenolate have a significant impact on the catalytic behavior and the resulting stereoselectivity. rsc.org This finding is directly relevant to this compound, where the bulky ortho-tert-butyl group is positioned to exert strong steric control over the coordination of the monomer at the potassium active center, thereby influencing the stereochemistry of the growing polymer chain. The ability to produce stereoregular polymers from racemic monomers using such a simple, earth-abundant metal catalyst is a significant step towards more efficient and controlled synthesis pathways.

Design of Advanced Functional Materials through Controlled Polymerization Methodologies

The synthesis of polymers with precisely defined properties—such as molecular weight, low polydispersity, and specific stereochemistry—is crucial for the development of advanced functional materials. Potassium phenolate derivatives are proving to be effective initiators and catalysts for controlled polymerization, particularly the ring-opening polymerization (ROP) of cyclic esters.

Potassium complexes featuring amino-phenolate ligands are effective in initiating the ROP of rac-lactide and ε-caprolactone. rsc.orgnih.govacs.org In the presence of an alcohol co-initiator, these systems can rapidly polymerize hundreds of equivalents of monomer, affording polylactides (PLAs) and polycaprolactones (PCLs). rsc.orgnih.gov The activity of these catalysts is highly dependent on the substituents of the phenolate ligand; for example, in certain aluminum-amido-phenolate systems, a tert-butyl group on the phenolate ring leads to one of the highest catalytic activities. acs.org This demonstrates the critical role of the phenolate structure in controlling the polymerization process.

Simple potassium phenolates, without complex supporting ligands, are also highly active catalysts for the ROP of biobased macrolactones, such as ethylene (B1197577) brassylate. dntb.gov.ua The resulting polyesters are of interest for applications in materials science. Furthermore, potassium phenoxide is utilized in the synthesis of polyphosphazenes, where the introduction of phenoxy groups into the polymer backbone imparts critical properties like enhanced thermal stability. A patent also lists this compound as a component in mixtures used to prepare polymer dispersions from monomers like styrene (B11656) and acrylates, indicating its relevance in the broader field of polymer production. google.com

Research Findings on Phenolate-Initiated Polymerization
Catalyst SystemMonomerKey FindingReference
Potassium Amino-Phenolate Complexesrac-LactideBulky ortho-substituents on the phenolate ring enhance catalytic activity. nih.gov
Simple Potassium Phenolatesrac-LactideAchieves high isoselectivity (Pm up to 0.89), producing isotactic multi-block PLA. rsc.orgresearchgate.net
Aluminum Amido-Phenolate Complexesε-CaprolactoneA 4-tert-butyl substituent on the phenolate leads to very high catalytic activity. acs.org
Potassium PhenoxidesEthylene Brassylate (Macrolactone)Highly active catalysts for ROP of biobased macrolactones. dntb.gov.ua

Synergistic Integration of Experimental and Computational Approaches for Comprehensive Mechanistic Understanding

To move beyond empirical discovery and towards rational catalyst design, a deep understanding of reaction mechanisms is essential. A powerful, emerging trend in catalysis research is the synergistic integration of experimental studies with computational methods, such as Density Functional Theory (DFT), to build a comprehensive picture of how a reaction proceeds at the molecular level. researchgate.netresearchgate.netnih.gov

This combined approach is particularly valuable for elucidating complex catalytic cycles. researchgate.net For instance, DFT calculations have been successfully employed to investigate the mechanism of the phenol-epoxide ring-opening reaction, a process relevant to the production of epoxy resins. mdpi.comresearchgate.net In this study, computations revealed that the reaction is initiated by the formation of a phenoxide active species. The model then detailed the subsequent nucleophilic attack of the phenoxide on the epoxide, identifying the rate-determining steps and calculating their activation energies. mdpi.comresearchgate.net Such theoretical insights allow researchers to understand how substituents on the reactants would manipulate reactivity, providing a roadmap for designing new, more efficient accelerator systems. mdpi.com

Similarly, kinetic experiments combined with computational analysis have been used to elucidate the mechanism of arene exchange in ruthenium phenoxo complexes, which are isolobal alternatives to cyclopentadienyl (B1206354) (Cp) ligands. acs.org These studies provide fundamental insights that can be used to design better catalysts for reactions like SNAr and decarboxylation. acs.org The application of these synergistic experimental-computational workflows to reactions catalyzed by this compound will be crucial for uncovering detailed mechanistic pathways and accelerating the development of new applications.

Potential in Flow Chemistry and Green Synthetic Methodologies

The principles of green chemistry—which emphasize waste prevention, atom economy, and the use of safer, earth-abundant materials—are increasingly guiding synthetic strategy. researchgate.netnih.govresearchgate.net Potassium-based catalysts like this compound align well with these principles. Potassium is an earth-abundant metal, making it a more sustainable and cost-effective choice compared to catalysts based on rare or precious metals like palladium, rhodium, or ruthenium.

The application of potassium phenolates in the polymerization of monomers derived from renewable feedstocks is a prime example of green chemistry in action. dntb.gov.uanih.gov Lactide, for instance, is a biobased monomer derived from the fermentation of sugars from crops like corn or sugarcane. Using a simple potassium phenolate to convert this renewable building block into a biodegradable and biocompatible polymer like PLA represents a sustainable manufacturing pathway. rsc.orgresearchgate.netdntb.gov.ua

Another area of potential is in flow chemistry. Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved efficiency, and easier scalability. While the use of this compound in flow systems is not yet widely documented, related strong bases like potassium tert-butoxide are extensively used in continuous flow processes for reactions such as deprotonation and functionalization. This suggests a strong potential for adapting reactions involving this compound to flow conditions, which could lead to safer and more efficient synthetic methodologies.

Q & A

Q. What are the established synthetic routes and characterization methods for Potassium o-tert-butylphenolate?

Methodological Answer: Synthesis typically involves the reaction of o-tert-butylphenol with potassium hydroxide or potassium metal in anhydrous solvents like tetrahydrofuran (THF) under inert conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the phenolic proton replacement and FT-IR to verify the formation of the potassium-phenolate bond. Elemental analysis and X-ray crystallography are critical for confirming purity and structural integrity. For reproducibility, experimental protocols should detail solvent drying methods, reaction temperature, and inert gas purging, as outlined in journal guidelines for chemical synthesis .

Key Characterization DataTechniqueExpected Outcomes
Molecular structureXRDCrystal lattice parameters
Functional groupsFT-IRAbsence of -OH stretch (~3200 cm⁻¹)
Elemental compositionCHN Analyzer%C, %H, %K within ±0.3% of theoretical

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer: Critical properties include solubility (e.g., in polar aprotic solvents like DMSO), thermal stability (assessed via thermogravimetric analysis, TGA), and hygroscopicity. Solubility profiles should be determined using UV-Vis spectroscopy or gravimetric methods. Thermal decomposition thresholds (e.g., >200°C) inform reaction conditions and storage protocols. Researchers should cross-reference safety data sheets (SDS) and peer-reviewed studies to validate these properties, ensuring alignment with experimental goals .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or LC-MS is preferred for quantification. Calibration curves using certified reference materials (CRMs) must be validated for linearity (R² > 0.995) and precision (%RSD < 2%). For trace analysis, gas chromatography (GC-MS) with derivatization may be required. Method validation should follow ICH Q2(R1) guidelines, including specificity, accuracy, and robustness testing .

Q. How should researchers assess the stability of this compound under standard laboratory conditions?

Methodological Answer: Conduct accelerated stability studies by storing the compound at 40°C/75% RH for 6 months, with periodic sampling. Analyze degradation products via HPLC or NMR. For real-time stability, monitor changes in potency and impurity profiles monthly. Stability-indicating methods must be validated to distinguish degradation peaks from the parent compound .

Advanced Research Questions

Q. What mechanistic role does this compound play in nucleophilic aromatic substitution reactions?

Methodological Answer: As a strong base, it facilitates deprotonation of aromatic substrates, enhancing electron density at reactive sites. Mechanistic studies should employ kinetic isotope effects (KIE) and computational modeling (DFT) to elucidate transition states. Isotopic labeling (e.g., deuterated solvents) and in-situ NMR can track intermediate formation. Comparative studies with other phenolate salts (e.g., sodium or lithium derivatives) are essential to isolate steric/electronic effects .

Q. How can researchers identify and mitigate degradation pathways of this compound in aqueous environments?

Methodological Answer: Perform hydrolysis studies at varying pH levels (1–14) and temperatures. Use LC-MS to identify degradation byproducts like o-tert-butylphenol. To mitigate hydrolysis, formulate the compound in non-aqueous matrices or add stabilizers (e.g., antioxidants). Computational tools like COSMO-RS predict solubility and reactivity in different solvents .

Q. What strategies are effective for studying the interactions of this compound in multi-component catalytic systems?

Methodological Answer: Use design of experiments (DoE) to optimize catalyst loading, solvent, and temperature. Spectroscopic techniques (e.g., EXAFS for coordination geometry) and operando IR monitor real-time interactions. Compare turnover frequencies (TOF) with control systems lacking the phenolate to isolate its catalytic role. Cross-reference kinetic data with computational docking simulations .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

Methodological Answer: Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO), Fukui indices, and charge distribution. Solvent effects are modeled using continuum solvation (SMD). Validate predictions with experimental kinetic data (e.g., rate constants) and spectroscopic evidence of intermediate species .

Q. How should researchers address contradictory data in catalytic performance studies involving this compound?

Methodological Answer: Conduct root-cause analysis using OOS/OOT protocols: verify instrument calibration, reagent purity, and environmental controls. Replicate experiments with independent batches. Statistically analyze outliers via Grubbs' test. Cross-check synthetic procedures against literature to identify deviations .

Q. What experimental designs are optimal for long-term stability studies of this compound in industrial solvents?

Methodological Answer: Use ICH Q1A guidelines: store samples at 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH for 12–24 months. Analyze chemical and physical stability via HPLC, DSC (melting point shifts), and PXRD (polymorph transitions). Include control samples with stabilizers (e.g., BHT) to assess efficacy. Publish raw data in supplementary materials for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.